2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic azatricyclo[7.3.1.0^{5,13}] core with two ketone groups (2,4-dioxo), a piperazine linker, and a phenylpropyl acetamide side chain.
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3/c34-26(30-14-6-9-22-7-2-1-3-8-22)21-32-17-15-31(16-18-32)19-20-33-28(35)24-12-4-10-23-11-5-13-25(27(23)24)29(33)36/h1-5,7-8,10-13H,6,9,14-21H2,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYOUXQCMXEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs share the azatricyclic core but differ in substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Piperazine Linker : The target compound’s piperazine moiety may enhance solubility in polar solvents compared to the phenyl-substituted analog, though its LogP remains higher due to the bulky phenylpropyl group.
Biological Activity : The nitro-substituted analog (CAS 42340-37-4) demonstrates confirmed cytotoxicity, while the target compound’s activity remains speculative. Computational docking studies suggest the phenylpropyl chain may hinder binding to ATP pockets in kinases, reducing efficacy compared to smaller analogs .
Mechanistic and Environmental Considerations
- Lumping Strategy Relevance : As per , structurally similar compounds (e.g., tricyclic cores with ketone groups) may undergo analogous degradation pathways. However, the phenylpropyl side chain in the target compound could introduce unique metabolites, necessitating distinct toxicological profiling .
- Environmental Impact: No TRI data exist for this compound, but analogs like zinc or lead compounds () highlight the importance of tracking heavy metal byproducts during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
